
(2,2,6,6-tetramethylpiperidin-4-yl) 4-hexylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,2,6,6-Tetramethylpiperidin-4-yl) 4-hexylbenzoate is an organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with four methyl groups and a benzoate ester group attached to a hexyl chain. It is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,2,6,6-tetramethylpiperidin-4-yl) 4-hexylbenzoate typically involves the esterification of 4-hexylbenzoic acid with 2,2,6,6-tetramethylpiperidin-4-ol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters and improved yield. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Analyse Des Réactions Chimiques
Types of Reactions
(2,2,6,6-Tetramethylpiperidin-4-yl) 4-hexylbenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions include ketones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
(2,2,6,6-Tetramethylpiperidin-4-yl) 4-hexylbenzoate has a wide range of applications in scientific research:
Chemistry: It is used as a stabilizer in polymer chemistry to prevent degradation caused by UV light and heat.
Biology: The compound is studied for its potential as a protective agent against oxidative stress in biological systems.
Medicine: Research is ongoing to explore its use as an antioxidant in pharmaceutical formulations.
Industry: It is employed in the production of high-performance materials, including coatings and adhesives.
Mécanisme D'action
The mechanism of action of (2,2,6,6-tetramethylpiperidin-4-yl) 4-hexylbenzoate involves its ability to scavenge free radicals and inhibit oxidative processes. The piperidine ring, with its electron-donating methyl groups, enhances the compound’s stability and reactivity towards reactive oxygen species (ROS). This makes it effective in protecting materials and biological systems from oxidative damage .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2,2,6,6-Tetramethylpiperidin-4-yl)acetic acid hydrochloride
- 4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO)
- 2,2,6,6-Tetramethylpiperidine
Uniqueness
Compared to similar compounds, (2,2,6,6-tetramethylpiperidin-4-yl) 4-hexylbenzoate offers enhanced stability and a broader range of applications due to its unique ester linkage and hexyl chain. This structural feature provides additional hydrophobicity, making it suitable for use in non-polar environments and enhancing its effectiveness as a stabilizer .
Propriétés
Numéro CAS |
558461-14-6 |
|---|---|
Formule moléculaire |
C22H35NO2 |
Poids moléculaire |
345.5 g/mol |
Nom IUPAC |
(2,2,6,6-tetramethylpiperidin-4-yl) 4-hexylbenzoate |
InChI |
InChI=1S/C22H35NO2/c1-6-7-8-9-10-17-11-13-18(14-12-17)20(24)25-19-15-21(2,3)23-22(4,5)16-19/h11-14,19,23H,6-10,15-16H2,1-5H3 |
Clé InChI |
FOIYORSXGXSEOO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1=CC=C(C=C1)C(=O)OC2CC(NC(C2)(C)C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetamide, N-[1-(2-hydroxyphenyl)-3-oxo-3-phenylpropyl]-](/img/structure/B14235470.png)
![3-Methyl-N,N-bis(3-methyl[1,1'-biphenyl]-4-yl)[1,1'-biphenyl]-4-amine](/img/structure/B14235472.png)

![N-[(Pyridin-2-yl)methyl]-L-methioninamide](/img/structure/B14235486.png)
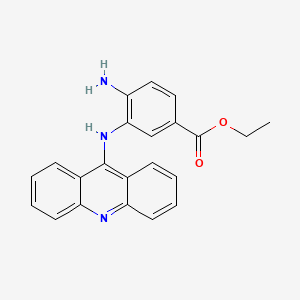
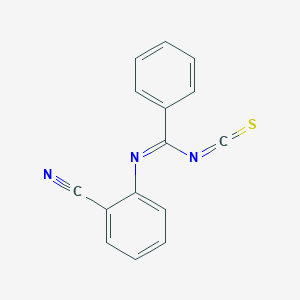
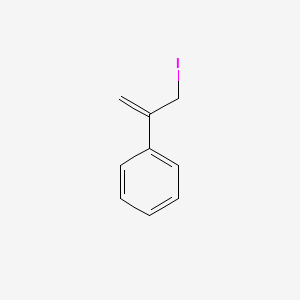
![1-[2,6-Di(pyrrolidin-1-yl)pyrimidin-4-yl]-1H-benzotriazole](/img/structure/B14235508.png)

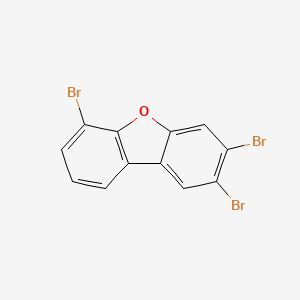
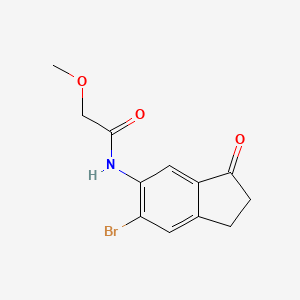

![N-[5-(2,6-Dimethylpyridin-4-yl)-4-(3-methylphenyl)-1,3-thiazol-2-yl]-N'-phenylurea](/img/structure/B14235537.png)
![2-[[4-(6-chloropyridazin-3-yl)piperazin-1-yl]methyl]-5-fluoro-1H-indole](/img/structure/B14235541.png)
